Calcipotriol Impurity C
Description
Definition and Significance of Pharmaceutical Impurities
Pharmaceutical impurities are extraneous chemical substances that remain with the active pharmaceutical ingredient (API) or are present in the final drug product. These substances are not the desired therapeutic agent and can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with packaging materials. The presence of impurities, even in minute quantities, is a critical concern in the pharmaceutical industry as they can potentially impact the safety, efficacy, and stability of the final medicinal product. japsonline.com Consequently, regulatory bodies worldwide mandate stringent identification, quantification, and control of impurities to ensure the quality and safety of pharmaceuticals. japsonline.com
Overview of Calcipotriol
Calcipotriol, also known by the synonym Calcipotriene, is a synthetic derivative of calcitriol, an active form of vitamin D. pharmaffiliates.com It is a widely used topical medication for the treatment of plaque psoriasis, a chronic autoimmune skin condition. chemicea.com Calcipotriol functions by binding to vitamin D receptors on skin cells, which helps to normalize cell growth and differentiation, thereby reducing the characteristic scaling and inflammation of psoriatic plaques. chemicea.comresearchgate.net The synthesis of Calcipotriol is a complex process that can lead to the formation of several process-related impurities and degradation products.
Introduction to Calcipotriol Impurity C
This compound is a known process-related impurity and a degradation product of Calcipotriol. It is specifically identified as a geometric isomer of the active ingredient. As a critical reference standard, its identification and control are essential for ensuring the purity and quality of Calcipotriol drug products. synzeal.commyskinrecipes.com
The systematic chemical name for this compound is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol. chemicea.comsynzeal.com It is recognized in pharmacopeial contexts and by chemical suppliers under several synonyms.
| Synonym | Reference |
| (5E)-Calcipotriol | synzeal.comartis-standards.com |
| (5E)-Calcipotriene | synzeal.comartis-standards.com |
| Calcipotriene USP Related Compound C | chemicea.comsynzeal.comartis-standards.com |
| Calcipotriol EP Impurity C | synzeal.com |
The unique identifier assigned by the Chemical Abstracts Service (CAS) for this compound is 113082-99-8 . pharmaffiliates.comsynzeal.commedchemexpress.compharmaffiliates.com
This compound is the (5E)-isomer of Calcipotriol, distinguishing it from the active ingredient which has a (5Z) configuration at the 5th carbon position. synzeal.comsynzeal.com This difference in stereochemistry classifies it as a trans-isomeric impurity of Calcipotriol. The structural details are captured by its IUPAC name and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| SMILES | CC(C=CC@@HO)[C@H]2CC[C@H]3C2(CCC\C3=C\C=C4/CC@HCC@HO)C |
| InChI Key | LWQQLNNNIPYSNX-YFDCLXOYSA-N |
This compound shares the same molecular formula and molecular weight as Calcipotriol due to their isomeric relationship.
Molecular Formula: C₂₇H₄₀O₃ pharmaffiliates.comsynzeal.comartis-standards.compharmaffiliates.com
Molecular Weight: 412.6 g/mol pharmaffiliates.comsynzeal.comartis-standards.compharmaffiliates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22+,23-,24+,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-LFDOYIGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@@H](C[C@@H](C4=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-99-8 | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Formation
Synthesis of Calcipotriol
The manufacturing of Calcipotriol is a multi-step chemical synthesis. One established method involves a Wittig reaction between a C-22 aldehyde derivative of a cholecalciferol precursor (with a 5E,7E triene configuration) and a triphenylphosphorane cyclopropyl (B3062369) ketone ylide. google.com The complexity of the synthesis creates opportunities for the formation of various side products and isomers.
Isomerization during Synthetic Pathways
Geometric Isomerism (e.g., 5E-isomer, relevant to Calcipotriol Impurity C)
Formation of this compound
This compound, the (5E)-isomer, is primarily formed as a process-related impurity during the synthesis of Calcipotriol (the 5Z-isomer). Isomerization at the C-5 double bond can occur under certain reaction conditions or during purification steps. It can also arise from the degradation of Calcipotriol when exposed to factors such as acid, heat, or light, as demonstrated in forced degradation studies. The control of reaction parameters like temperature and pH is crucial to minimize the formation of this and other impurities.
Physicochemical Properties
Physical Appearance
Calcipotriol Impurity C is described as a white to off-white solid material. pharmaffiliates.com
Isocratic Elution Parameters
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectrophotometric Approaches for Impurity Analysis
Solubility
The compound exhibits good solubility in certain organic solvents. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 10 mM or at least 100 mg/mL. medchemexpress.com
Precision and Accuracy Evaluations
Melting Point
The melting point for this compound is reported to be above 169°C.
Analytical Characterization
Spectroscopic Methods
Spectroscopy is vital for the structural elucidation and confirmation of impurities.
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for this compound are not widely published, this technique is essential for confirming its isomeric structure and distinguishing it from Calcipotriol and other related impurities by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Mass spectrometry is used to confirm the molecular weight of this compound. When coupled with liquid chromatography (LC-MS), it serves as a definitive identification tool by providing the mass-to-charge ratio of the impurity, which corresponds to its molecular weight of 412.6.
IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups and carbon-carbon double bonds (C=C), consistent with its structure as a triol with a tetraene system.
Chromatographic Methods
Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances.
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of Calcipotriol and its impurities. scirp.org Published methods describe the use of a C18 stationary phase with a gradient elution mobile phase, often consisting of a mixture of water, acetonitrile, methanol, and tetrahydrofuran. scirp.orgresearchgate.net Detection is typically performed using a UV detector at a wavelength of 264 nm, where the chromophore of the molecule exhibits strong absorbance. patsnap.com These methods are capable of separating this compound from the main component and other related substances like Impurity B, Impurity D, and pre-Calcipotriol. scirp.org
| HPLC Method Parameters | Details |
| Stationary Phase | Octadecylsilane bonded silica (B1680970) (C18) scirp.org |
| Mobile Phase | Gradient mixture of water, acetonitrile, methanol, and/or THF scirp.org |
| Column Temperature | ~30-50°C scirp.org |
| Detection Wavelength | 264 nm patsnap.com |
UHPLC is a more recent advancement that offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. It utilizes columns with smaller particle sizes. UHPLC methods are particularly valuable for resolving complex mixtures of impurities in drug products, including combination therapies containing Calcipotriol, ensuring very low limits of detection and quantification. japsonline.com
Role in Quality Control and Regulatory Aspects
Regulatory Guidelines and Limits
Global regulatory agencies, guided by organizations like the International Council for Harmonisation (ICH), require that impurities in drug substances and products be strictly controlled. japsonline.com Pharmacopoeias such as the European Pharmacopoeia (EP) provide guidance and may include reference standards containing a mixture of Calcipotriol and its key impurities, including Impurity C, to be used for system suitability and method validation. scirp.org Analytical methods must be sensitive enough to detect and quantify impurities at levels required by these guidelines, often reporting any impurity above 0.1%. japsonline.com The control of Calcipotriol Impurity C is a necessary component of any regulatory submission for a Calcipotriol-containing product. patsnap.com
Conclusion
Calcipotriol Impurity C is a significant geometric isomer of the active drug Calcipotriol. Its formation during synthesis and degradation necessitates rigorous control and monitoring. Through the application of sophisticated analytical methods like HPLC and UHPLC, its levels in pharmaceutical products can be accurately determined. The availability of a well-characterized reference standard for Impurity C is indispensable for quality control, ensuring that Calcipotriol formulations meet the stringent purity and safety standards set by regulatory authorities, ultimately safeguarding patient health.
Q & A
Q. What are the primary analytical methods for identifying and quantifying Calcipotriol Impurity C in drug substances?
this compound (5,6-trans-calcipotriol) is typically identified using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection, as structural isomers require high-resolution separation . Method validation must include specificity testing against related compounds (e.g., calcipotriol, other isomers) and forced degradation studies (acid/base hydrolysis, oxidation) to confirm robustness . Quantification thresholds should align with ICH Q3A/B guidelines, with limits ≤0.15% for unspecified impurities .
Q. How can researchers differentiate this compound from other process-related impurities?
Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) is critical. For example, the 5,6-trans configuration of Impurity C produces distinct chemical shifts in H-NMR spectra compared to the cis-configuration in calcipotriol . Mass fragmentation patterns (e.g., m/z 412.297 for Impurity C) further distinguish it from impurities like Impurity F (1,3-di-O-(tert-butyldimethylsilyl)calcipotriol, m/z 640.52) .
Q. What are the stability considerations for this compound under experimental storage conditions?
Stability studies should assess degradation under thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B). For example, this compound in ointment formulations degrades significantly at 40°C in propylene glycol-based solvents but remains stable in anhydrous lanolin matrices . Accelerated stability testing (6 months at 25°C/60% RH) is recommended to predict shelf-life .
Advanced Research Questions
Q. What synthetic pathways lead to the formation of this compound, and how can its generation be minimized?
Impurity C arises during the synthesis of calcipotriol via epimerization at the 5,6-position under basic conditions or prolonged reaction times. Process optimization strategies include:
Q. How does this compound interact with biological systems, particularly vitamin D receptors (VDR)?
While calcipotriol binds VDR with high affinity (Kd ~0.1 nM), Impurity C exhibits reduced binding due to its trans-configuration, which alters the side-chain orientation critical for receptor interaction . In vitro assays (e.g., luciferase reporter gene assays in HEK293 cells) show Impurity C has <10% of the transcriptional activity of calcipotriol . However, chronic exposure studies are needed to assess its potential antagonistic effects.
Q. What advanced techniques are used to resolve contradictory data in impurity profiling studies?
Discrepancies in impurity quantification often arise from matrix interference or co-elution. Solutions include:
- 2D-LC-MS/MS : Orthogonal separation mechanisms (e.g., ion-pairing + RP-HPLC) improve resolution .
- Isotopic labeling : Deuterated analogs (e.g., calcifediol-D6) serve as internal standards to normalize recovery rates .
- Multivariate analysis : Principal component analysis (PCA) of spectral data (UV, MS) identifies hidden variables affecting reproducibility .
Q. What are the implications of elemental impurities in this compound for toxicological risk assessment?
Residual catalysts (e.g., Pd, Pt) from synthesis must be quantified via inductively coupled plasma mass spectrometry (ICP-MS). USP <232>/<233> guidelines specify limits (e.g., Pd ≤10 ppm) based on permitted daily exposure (PDE) . Studies should correlate impurity levels with cytotoxicity (e.g., MTT assays in HepG2 cells) to establish safety margins .
Methodological Guidelines
- Structural Characterization : Provide NMR (1D/2D), HR-MS, and IR data to confirm impurity identity. Cross-validate with reference standards (e.g., GC35584) .
- Method Validation : Include parameters per ICH Q2(R1): linearity (R² ≥0.998), accuracy (90–110%), precision (%RSD <2.0), and LOD/LOQ (≤0.05%) .
- Data Integrity : Use raw data tracking (e.g., LabWare LIMS) and audit trails to comply with FDA 21 CFR Part 11 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
